5-Methoxy-2-(oxetan-3-yloxy)aniline
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Overview
Description
5-Methoxy-2-(oxetan-3-yloxy)aniline is an organic compound with the molecular formula C10H13NO3 and a molecular weight of 195.22 g/mol . This compound features a methoxy group and an oxetane ring attached to an aniline moiety, making it a unique structure in the realm of organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction where an appropriate oxetane derivative reacts with 5-methoxyaniline under basic conditions . The reaction conditions often include the use of a base such as sodium hydride (NaH) in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for scale, such as the use of continuous flow reactors and more efficient catalysts to improve yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-2-(oxetan-3-yloxy)aniline can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Electrophiles such as bromine (Br2) or nitronium ion (NO2+) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Halogenated or nitrated aniline derivatives.
Scientific Research Applications
5-Methoxy-2-(oxetan-3-yloxy)aniline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for pharmaceutical compounds due to its unique structure.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 5-Methoxy-2-(oxetan-3-yloxy)aniline involves its interaction with various molecular targets. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological macromolecules. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-5-methylaniline: Similar structure but lacks the oxetane ring.
5-Methyl-2-(oxetan-3-yloxy)aniline: Similar but with a methyl group instead of a methoxy group.
Uniqueness
5-Methoxy-2-(oxetan-3-yloxy)aniline is unique due to the presence of both the methoxy group and the oxetane ring, which confer distinct chemical and biological properties. The combination of these functional groups makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C10H13NO3 |
---|---|
Molecular Weight |
195.21 g/mol |
IUPAC Name |
5-methoxy-2-(oxetan-3-yloxy)aniline |
InChI |
InChI=1S/C10H13NO3/c1-12-7-2-3-10(9(11)4-7)14-8-5-13-6-8/h2-4,8H,5-6,11H2,1H3 |
InChI Key |
JRQDNNWSVHKTKZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC2COC2)N |
Origin of Product |
United States |
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